Bis(metanilic acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(metanilic acid) is a chemical compound listed in the PubChem database

化学反応の分析

Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome

科学的研究の応用

Dye Synthesis

One of the primary applications of bis(metanilic acid) is in the synthesis of azo reactive dyes . A study highlighted the synthesis of symmetrical bisazo reactive dyes using 4,4'-methylene-bis-metanilic acid as a key component. These dyes were characterized by various analytical methods including nitrogen elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The resulting dyes exhibited good light fastness and wash fastness on fibers such as wool, silk, and cotton, making them suitable for textile applications .

Table 1: Properties of Synthesized Azo Reactive Dyes

| Dye Type | Light Fastness | Wash Fastness | Rubbing Fastness |

|---|---|---|---|

| Symmetrical Bisazo | Good to Excellent | Good to Excellent | Fair to Good |

Polymer Production

Bis(metanilic acid) has also been utilized in the production of molecularly imprinted polymers (MIPs) . These polymers are designed for selective recognition of specific molecules and have applications in sensors and drug delivery systems. Research demonstrated that poly(aniline-co-metanilic acid) could be synthesized through an electrochemical method, optimizing the self-assembly process for improved performance in sensor applications .

Case Study: Electrochemical Sensors

- Objective : To create a selective sensor for testosterone.

- Method : Synthesis of MIPs using bis(metanilic acid).

- Results : The sensor showed a five-fold preference for testosterone over other interferents, indicating effective selectivity .

Environmental Applications

The recycling of waste materials from quinacridone pigment production into metanilic acid has been explored as an environmentally friendly approach. This method not only reduces waste but also provides a valuable source of metanilic acid, which can be further processed into bis(metanilic acid) and utilized in various chemical syntheses .

Antimicrobial Properties

Research has indicated that bis(metanilic acid) derivatives exhibit antimicrobial properties. This characteristic makes them potential candidates for use in textiles and coatings where antimicrobial activity is desired .

作用機序

The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

類似化合物との比較

Bis(metanilic acid) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and potential advantages of Bis(metanilic acid).

Conclusion

Bis(metanilic acid) is a versatile compound with significant potential in scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its capabilities and explore new possibilities.

特性

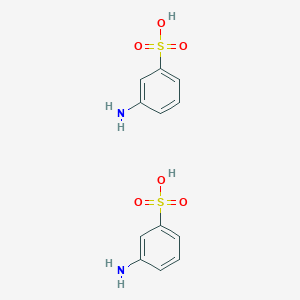

IUPAC Name |

3-aminobenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVURJSSEKAGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。